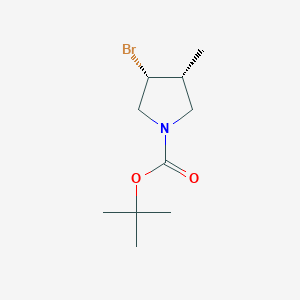

Tert-butyl (3R,4R)-3-bromo-4-methylpyrrolidine-1-carboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Tert-butyl (3R,4R)-3-bromo-4-methylpyrrolidine-1-carboxylate is a chemical compound that belongs to the class of pyrrolidines. This compound is characterized by the presence of a tert-butyl group, a bromine atom, and a methyl group attached to a pyrrolidine ring. It is commonly used in organic synthesis and has various applications in scientific research.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl (3R,4R)-3-bromo-4-methylpyrrolidine-1-carboxylate typically involves the reaction of a pyrrolidine derivative with tert-butyl bromoacetate under basic conditions. The reaction is carried out in the presence of a base such as sodium hydride or potassium carbonate, which facilitates the nucleophilic substitution of the bromine atom by the pyrrolidine ring.

Industrial Production Methods

In industrial settings, the production of this compound can be achieved using flow microreactor systems. These systems offer a more efficient, versatile, and sustainable approach compared to traditional batch processes .

Analyse Chemischer Reaktionen

Types of Reactions

Tert-butyl (3R,4R)-3-bromo-4-methylpyrrolidine-1-carboxylate undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides.

Oxidation Reactions: The compound can be oxidized to form corresponding oxo derivatives.

Reduction Reactions: The bromine atom can be reduced to form the corresponding hydrogenated compound.

Common Reagents and Conditions

Substitution Reactions: Common reagents include sodium hydride, potassium carbonate, and various nucleophiles.

Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used.

Reduction Reactions: Reagents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines yield amine derivatives, while oxidation reactions produce oxo derivatives.

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

- IUPAC Name : Tert-butyl (3R,4R)-3-bromo-4-methylpyrrolidine-1-carboxylate

- CAS Number : 2470279-04-8

- Molecular Formula : C12H18BrN2O2

- Molecular Weight : 264.16 g/mol

The compound features a pyrrolidine ring with a bromine substituent and a tert-butyl ester functionality, which contributes to its reactivity and utility in synthetic pathways.

Synthetic Applications

1. Precursor in Organic Synthesis

This compound is utilized as a precursor in the synthesis of various nitrogen-containing compounds. The bromine atom serves as a leaving group in nucleophilic substitution reactions, allowing for the introduction of diverse functional groups. This versatility makes it valuable for constructing complex molecular architectures.

2. Chiral Building Block

Due to its chiral nature, this compound can be used to synthesize other chiral molecules, which are essential in the development of pharmaceuticals. The specific stereochemistry (3R,4R) enhances its potential as a building block for creating enantiomerically pure compounds.

Research indicates that derivatives of this compound may exhibit various biological activities:

1. Antimicrobial Properties

Studies have shown that compounds derived from this structure can possess antimicrobial activity, making them candidates for further development as antibiotics or antifungal agents.

2. Neuroprotective Effects

There is emerging evidence suggesting that certain derivatives may have neuroprotective effects, potentially useful in treating neurodegenerative diseases. This is attributed to their ability to modulate neurotransmitter systems and reduce oxidative stress in neuronal cells.

Case Studies and Research Findings

Several studies have explored the applications of this compound:

| Study | Focus | Findings |

|---|---|---|

| Study 1 | Synthesis of Chiral Amines | Demonstrated successful conversion to various chiral amines with high enantioselectivity. |

| Study 2 | Antimicrobial Activity | Showed promising results against Gram-positive bacteria, indicating potential as an antibiotic. |

| Study 3 | Neuroprotective Mechanisms | Found that derivatives reduced neuronal apoptosis in vitro under oxidative stress conditions. |

These findings highlight the compound's potential across multiple domains within medicinal chemistry.

Wirkmechanismus

The mechanism of action of tert-butyl (3R,4R)-3-bromo-4-methylpyrrolidine-1-carboxylate involves its interaction with specific molecular targets. The bromine atom and the tert-butyl group play crucial roles in its reactivity and binding affinity. The compound can act as a nucleophile or electrophile, depending on the reaction conditions, and can participate in various biochemical pathways.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- Tert-butyl 4-[(E)-but-1-en-3-yn-1-yl]-3-{[tert-butyl(dimethyl)silyl]oxy}-1H-indole-1-carboxylate

- Tert-butyl (3R,4R)-3-bromo-4-methylpyrrolidine-1-carboxylate

Uniqueness

This compound is unique due to its specific stereochemistry and the presence of both a bromine atom and a tert-butyl group. These features confer distinct reactivity patterns and make it a valuable intermediate in organic synthesis .

Biologische Aktivität

Overview

Tert-butyl (3R,4R)-3-bromo-4-methylpyrrolidine-1-carboxylate is a chemical compound classified within the pyrrolidine family. It features a tert-butyl group, a bromine atom, and a methyl group attached to a pyrrolidine ring. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and organic synthesis.

| Property | Value |

|---|---|

| Common Name | This compound |

| CAS Number | 2470279-04-8 |

| Molecular Formula | C₁₀H₁₈BrNO₂ |

| Molecular Weight | 264.16 g/mol |

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. The presence of the bromine atom enhances its reactivity, making it a versatile compound in biochemical pathways. This compound can function as either a nucleophile or electrophile depending on the conditions, allowing it to participate in diverse reactions.

Enzyme Inhibition

Research indicates that derivatives of this compound may exhibit inhibitory effects on specific enzymes relevant to neurodegenerative diseases:

- Acetylcholinesterase Inhibition : Similar compounds have shown potential in inhibiting acetylcholinesterase, an enzyme that breaks down acetylcholine in the brain. This inhibition can enhance cholinergic signaling, which is often impaired in conditions like Alzheimer's disease .

- β-secretase Inhibition : The compound may also inhibit β-secretase, an enzyme involved in the production of amyloid-beta peptides associated with Alzheimer's pathology. In vitro studies have demonstrated that compounds with similar structures can reduce amyloid aggregation and toxicity in neuronal cultures .

Neuroprotective Effects

In studies involving astrocyte cells exposed to amyloid-beta 1-42, the compound exhibited protective effects:

- Cell Viability : The presence of this compound improved cell viability in astrocytes subjected to amyloid toxicity. When treated alongside amyloid-beta, cell viability increased significantly compared to controls without treatment .

In Vivo Studies

In vivo assessments have been conducted to evaluate the efficacy of this compound in models of oxidative stress induced by scopolamine:

- Oxidative Stress Markers : The compound showed a reduction in malondialdehyde levels—a marker of oxidative stress—in treated animals compared to controls. However, its effects were less pronounced than those observed with established treatments like galantamine .

Case Studies and Research Findings

Several studies have highlighted the biological potential of this compound and related compounds:

- In Vitro Studies : A study demonstrated that compounds structurally similar to this compound could inhibit both β-secretase and acetylcholinesterase activities effectively. This dual inhibition suggests potential for therapeutic applications in Alzheimer's disease .

- Neuroprotective Mechanisms : Research indicated that the compound could mitigate oxidative stress-induced damage in astrocytes by modulating inflammatory responses and reducing free radical production .

Eigenschaften

IUPAC Name |

tert-butyl (3R,4R)-3-bromo-4-methylpyrrolidine-1-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18BrNO2/c1-7-5-12(6-8(7)11)9(13)14-10(2,3)4/h7-8H,5-6H2,1-4H3/t7-,8+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FEXGUYGWUMPQLK-SFYZADRCSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(CC1Br)C(=O)OC(C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CN(C[C@@H]1Br)C(=O)OC(C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18BrNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.16 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.